8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
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Overview
Description
8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc and titanium tetrachloride (TiCl4) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of HIV-1 protease.
Medicine: Explored for its antimalarial properties and evaluated for cytotoxicity against various cell lines.
Mechanism of Action
The mechanism of action of 8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of protease activity, leading to disruption of viral replication in the case of HIV-1 .
Comparison with Similar Compounds
Similar Compounds
N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: These compounds share some structural similarities and are used in the development of dyes and materials with unique optical properties.
Uniqueness
8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[87002,7
Properties
Molecular Formula |
C20H23N3S2 |
---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
8-butyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C20H23N3S2/c1-3-5-10-15-13-8-6-7-9-14(13)16-17-18(25-19(16)23-15)20(22-12-21-17)24-11-4-2/h4,12H,2-3,5-11H2,1H3 |
InChI Key |
VLCSAZAPOLXBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)SCC=C |
Origin of Product |
United States |
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